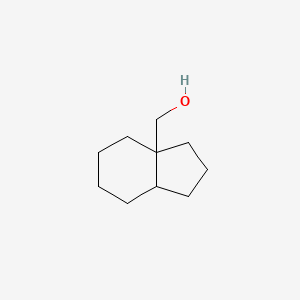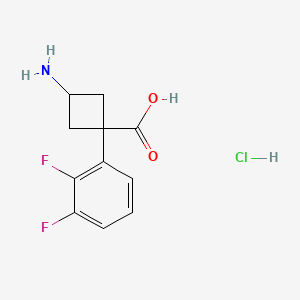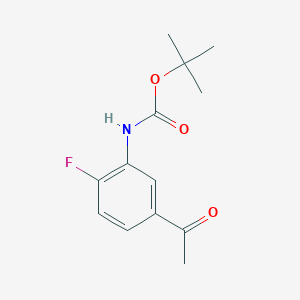![molecular formula C9H13F2NO B13455447 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7,7-Difluorobicyclo[410]heptan-1-yl}acetamide is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid
- 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetonitrile
Uniqueness
Compared to its analogs, 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide exhibits unique chemical stability and reactivity due to the presence of the acetamide group. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C9H13F2NO |
|---|---|
Molecular Weight |
189.20 g/mol |
IUPAC Name |
2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)6-3-1-2-4-8(6,9)5-7(12)13/h6H,1-5H2,(H2,12,13) |
InChI Key |
YSYPZUVSMDPALC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)C2(F)F)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)


amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)

![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)


![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)

![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
